molecular formula C18H20N4OS B2753426 N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide CAS No. 1252323-68-4

N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide

Cat. No. B2753426
CAS RN: 1252323-68-4
M. Wt: 340.45
InChI Key: MJSYCUYDCASVSC-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide, also known as CPA-SA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. Studies have shown that N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide activates the JNK and p38 MAPK pathways, which are involved in the regulation of apoptosis and inflammation. Additionally, it has been found to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and decrease oxidative stress. Additionally, it has been found to modulate the expression of various genes involved in the regulation of cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide in lab experiments is its ability to induce apoptosis in cancer cells. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide. One potential area of research is the development of novel formulations to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide and its potential therapeutic applications. Other future directions could include investigating the effects of N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide on other signaling pathways and exploring its potential use in combination therapy with other drugs.
In conclusion, N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide is a novel compound that has shown promising results in preclinical studies. Its potential therapeutic applications make it an interesting candidate for further research. However, more studies are needed to fully understand its mechanism of action and its limitations in clinical applications.

Synthesis Methods

The synthesis of N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide involves the reaction of 1-cyanocycloheptane with phthalazin-1-ylsulfanylacetic acid in the presence of a coupling agent. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been reported in a few studies and has been found to be effective in producing high yields of pure N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. Studies have shown that N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-phthalazin-1-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c19-13-18(9-5-1-2-6-10-18)21-16(23)12-24-17-15-8-4-3-7-14(15)11-20-22-17/h3-4,7-8,11H,1-2,5-6,9-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSYCUYDCASVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CSC2=NN=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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